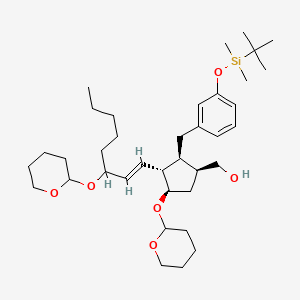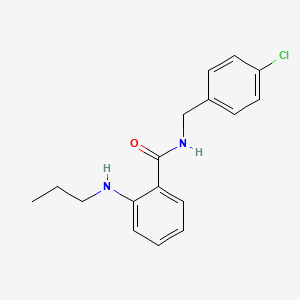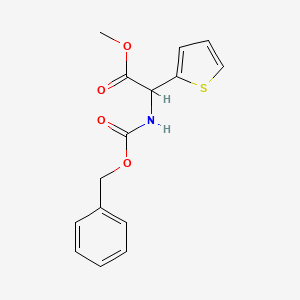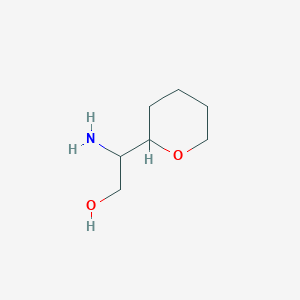
(Tetramesitylporphyrinato)rhodium(I)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Tetramesitylporphyrinato)rhodium(I) is a coordination compound that features a rhodium ion complexed with a tetramesitylporphyrin ligand.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Tetramesitylporphyrinato)rhodium(I) typically involves the reaction of rhodium salts with tetramesitylporphyrin ligands under controlled conditions. One common method includes the use of rhodium chloride and tetramesitylporphyrin in the presence of a base, such as sodium methoxide, in an organic solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods for (Tetramesitylporphyrinato)rhodium(I) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: (Tetramesitylporphyrinato)rhodium(I) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states or even to metallic rhodium.
Substitution: Ligand substitution reactions where the tetramesitylporphyrin ligand can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of other ligands like phosphines or amines under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(0) species .
Applications De Recherche Scientifique
(Tetramesitylporphyrinato)rhodium(I) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions.
Biology: The compound is studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is explored for use in materials science, particularly in the development of advanced materials with unique electronic and optical properties
Mécanisme D'action
The mechanism by which (Tetramesitylporphyrinato)rhodium(I) exerts its effects involves its ability to coordinate with various substrates and catalyze chemical reactions. The rhodium center acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. Molecular targets include organic molecules with functional groups that can coordinate to the rhodium center, leading to transformations such as hydrogenation or oxidation .
Comparaison Avec Des Composés Similaires
(Tetramesitylporphyrinato)iron(III): Similar in structure but features iron instead of rhodium.
(Tetramesitylporphyrinato)cobalt(II): Another analogous compound with cobalt, used in catalysis and materials science.
Uniqueness: (Tetramesitylporphyrinato)rhodium(I) is unique due to the specific properties imparted by the rhodium center, such as its ability to facilitate a wide range of catalytic reactions with high efficiency and selectivity. This makes it particularly valuable in industrial and research applications where such properties are desired .
Propriétés
Formule moléculaire |
C56H52N4Rh-2 |
|---|---|
Poids moléculaire |
883.9 g/mol |
Nom IUPAC |
rhodium;5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C56H52N4.Rh/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;/h13-28H,1-12H3;/q-2; |
Clé InChI |
CWVGOLQQFHRUEK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)[N-]3)C.[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


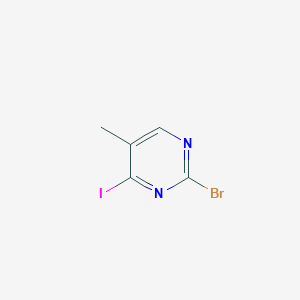
![2-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13096575.png)


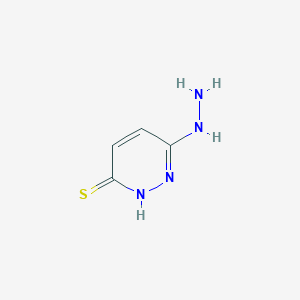
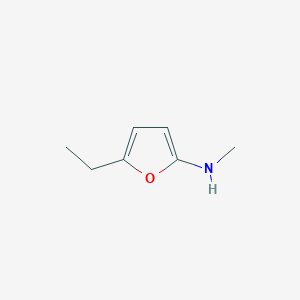
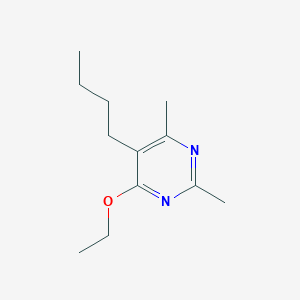
![1,2-Dihydropyrido[3,4-c]pyridazine](/img/structure/B13096615.png)
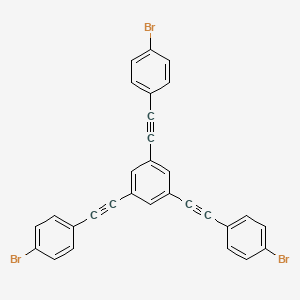
![3-(3-(2-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile](/img/structure/B13096626.png)
